molecular formula C15H19Cl2N3O B5614342 2-(azepan-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide

2-(azepan-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide

Cat. No.: B5614342
M. Wt: 328.2 g/mol
InChI Key: DKTMFYJOAJOSDZ-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(azepan-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide is a chemical compound that features a unique structure combining an azepane ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide typically involves the reaction of azepane with 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. Common reaction conditions include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(azepan-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)ethyl 2-methylprop-2-enoate
  • 2-(azepan-1-yl)aniline
  • 2-(azepan-1-yl)ethanamine dihydrochloride

Uniqueness

2-(azepan-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide is unique due to its specific combination of an azepane ring and a dichlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(azepan-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O/c16-13-6-5-12(14(17)9-13)10-18-19-15(21)11-20-7-3-1-2-4-8-20/h5-6,9-10H,1-4,7-8,11H2,(H,19,21)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTMFYJOAJOSDZ-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)CC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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